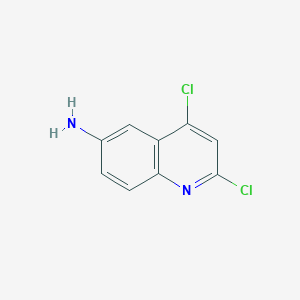

2,4-Dichloroquinolin-6-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H6Cl2N2 |

|---|---|

Molecular Weight |

213.06 g/mol |

IUPAC Name |

2,4-dichloroquinolin-6-amine |

InChI |

InChI=1S/C9H6Cl2N2/c10-7-4-9(11)13-8-2-1-5(12)3-6(7)8/h1-4H,12H2 |

InChI Key |

SGKFQUFQDCXHQU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1N)C(=CC(=N2)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Precursor Synthesis of the 2,4-Dichloroquinoline (B42001) Scaffold

The formation of the 2,4-dichloroquinoline core is a critical first stage, for which several effective synthetic strategies have been developed. These methods typically begin with simple aromatic amines and build the heterocyclic quinoline (B57606) system.

A well-established and widely used method for synthesizing the 2,4-dichloroquinoline scaffold is the condensation of a primary aromatic amine with malonic acid. acs.orgnih.gov This reaction is typically performed in the presence of excess phosphorus oxychloride (POCl₃), which serves as both a condensing and chlorinating agent. nih.govscholaris.ca The reaction proceeds through an intermediate 4-hydroxy-2-quinolone, which is subsequently chlorinated in situ by the excess POCl₃ to yield the desired 2,4-dichloroquinoline derivative. scholaris.camdpi.com This one-pot procedure is advantageous due to its simplicity and use of commercially available starting materials. nih.gov The reaction of aniline (B41778) with malonic acid in the presence of POCl₃, for instance, provides a good yield of 2,4-dichloroquinoline. nih.gov The versatility of this method allows for the synthesis of various substituted dichloroquinolines by starting with appropriately substituted anilines. scholaris.ca

Table 1: Examples of Conventional Condensation Reactions for 2,4-Dichloroquinoline Synthesis This table is interactive. Click on the headers to sort.

| Starting Aromatic Amine | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Aniline | Malonic acid, POCl₃ | 2,4-Dichloroquinoline | Good | nih.gov |

| 4-Chloroaniline | Malonic acid, POCl₃ | 2,4,6-Trichloroquinoline | Good | nih.gov |

| m-Toluidine | Malonic acid, POCl₃ | 2,4-Dichloro-7-methylquinoline & 2,4-Dichloro-5-methylquinoline | Mixture | scholaris.ca |

| m-Anisidine | Malonic acid, POCl₃ | 2,4-Dichloro-7-methoxyquinoline & 2,4-Dichloro-5-methoxyquinoline | Mixture | scholaris.ca |

An alternative route to the 2,4-dichloroquinoline scaffold involves the direct halogenation of a pre-formed quinolone ring system. This method typically starts from quinolin-2,4-dione or its tautomer, 4-hydroxyquinolin-2-one. google.commdpi.com These precursors are treated with a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃), to replace the hydroxyl and keto groups with chlorine atoms. google.commdpi.com For example, heating 4-hydroxyquinolin-2-one with POCl₃ at 100°C effectively yields 2,4-dichloroquinoline. google.com This method is particularly useful when the quinolone precursor is readily available or synthesized through other routes.

To improve reaction times and efficiency, microwave-assisted organic synthesis has been applied to the production of 2,4-dichloroquinolines. mdpi.comresearchgate.net This modern approach combines the one-pot condensation of an aromatic amine and malonic acid with microwave irradiation. mdpi.comresearchgate.net The use of microwave energy drastically reduces the reaction time from hours to mere seconds or minutes while often providing good to excellent yields. mdpi.comprepchem.com For example, the synthesis of 2,4-dichloroquinolines from various anilines and malonic acid in the presence of POCl₃ can be achieved in as little as 50 seconds under microwave irradiation at 600 W. mdpi.comresearchgate.net This rapid and efficient protocol represents a significant improvement over conventional heating methods. mdpi.comnumberanalytics.com

Table 2: Microwave-Assisted Synthesis of 2,4-Dichloroquinolines This table is interactive. Click on the headers to sort.

| Starting Aromatic Amine | Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Aniline | Malonic acid, POCl₃ | 600 W, 50 s | 2,4-Dichloroquinoline | 85% | researchgate.net |

| p-Toluidine | Malonic acid, POCl₃ | 600 W, 50 s | 2,4-Dichloro-6-methylquinoline | 82% | researchgate.net |

| o-Toluidine | Malonic acid, POCl₃ | 600 W, 50 s | 2,4-Dichloro-8-methylquinoline | 80% | researchgate.net |

Introduction of the Amino Group at Position 6 to Form 2,4-Dichloroquinolin-6-amine

The synthesis of this compound is typically achieved not by direct amination of the pre-formed 2,4-dichloroquinoline, but by constructing the quinoline ring from an aniline precursor that already contains a nitrogen-based functional group at the para-position. The most common strategy involves using 4-nitroaniline (B120555) as the starting material, which undergoes cyclization to form 2,4-dichloro-6-nitroquinoline (B1395686). This nitro-intermediate is then reduced to the target 6-amino compound.

In the context of synthesizing this compound, the "amination" step is the chemical reduction of the nitro group on the 2,4-dichloro-6-nitroquinoline intermediate. The reduction of aromatic nitro compounds is a fundamental and efficient method for preparing aromatic amines. acs.orgmdpi.com A variety of reducing agents and catalytic systems can be employed for this transformation. mdpi.comresearchgate.net

Common methods include:

Catalytic Hydrogenation : This highly efficient and clean method involves using hydrogen gas (H₂) in the presence of a metal catalyst. mdpi.comresearchgate.net Catalysts such as Raney nickel, palladium on carbon (Pd/C), and platinum are frequently used. dtic.milsigmaaldrich.com

Chemical Reduction : Various chemical reagents can effectively reduce the nitro group. A classic and reliable method is the use of stannous chloride (SnCl₂) in the presence of a strong acid like HCl. researchgate.net Another approach utilizes hydrazine (B178648) monohydrate as a hydrogen donor in the presence of a catalyst like copper(II) oxide (CuO), which has been shown to be effective for the reduction of nitroquinolines. acs.org

These methods are generally high-yielding and compatible with the chloro-substituents on the quinoline ring. researchgate.net

Nucleophilic aromatic substitution (SNAr) is a primary mechanism for introducing nucleophiles, including amines, onto a quinoline ring. dtic.mil However, this reaction is highly dependent on the position on the ring. The quinoline ring is electron-deficient, particularly at positions 2 and 4, due to the electron-withdrawing effect of the ring nitrogen. Halogen atoms at these positions are highly activated and thus readily displaced by nucleophiles. The reaction between a 4-chloroquinoline (B167314) and an amine is a classic example of SNAr. dtic.mil

In the case of 2,4-dichloroquinoline, the chlorine atom at the 4-position is generally more reactive towards nucleophilic attack than the chlorine at the 2-position. Therefore, SNAr reactions on this scaffold are regioselective, preferentially occurring at C4.

Directly introducing an amino group at the 6-position of 2,4-dichloroquinoline via an SNAr reaction is not a feasible pathway. The C-H bond at position 6 is not activated for nucleophilic attack in the same way as the C-Cl bonds at positions 2 and 4. The synthesis of this compound relies on building the scaffold from an already functionalized precursor (i.e., 4-nitroaniline) rather than attempting a direct C-H or C-X (where X is a leaving group) substitution at the 6-position of the formed dichloroquinoline ring.

Derivatization and Functionalization of this compound

The chemical architecture of this compound, featuring a nucleophilic amine group and two electrophilic, halogen-substituted carbon centers, allows for a wide array of chemical modifications.

The primary amine group at the C-6 position is a key site for derivatization. It readily undergoes acylation with acid chlorides or acid anhydrides to form the corresponding amides. libretexts.org This reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a leaving group (e.g., chloride) and subsequent deprotonation. mnstate.edu Due to the delocalization of the nitrogen lone pair into the carbonyl group, the resulting amide is less nucleophilic than the starting amine, which prevents over-acylation. libretexts.org

Alkylation of the amine group is also a feasible transformation. Reaction with alkyl halides can introduce alkyl substituents, potentially proceeding to form quaternary ammonium (B1175870) salts if excess alkylating agent is used. libretexts.org

| Reaction Type | Reagent Class | Example Reagent | Resulting Functional Group | Reference |

|---|---|---|---|---|

| Acylation | Acid Chloride | Acetyl chloride | Acetamide (-NHCOCH₃) | libretexts.org |

| Alkylation | Alkyl Halide | Methyl iodide | Methylamino (-NHCH₃) / Dimethylamino (-N(CH₃)₂) | libretexts.org |

The chlorine atoms at the C-2 and C-4 positions of the quinoline ring are susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the ring nitrogen activates these positions, facilitating attack by nucleophiles. This reactivity is analogous to that observed in other electron-deficient heterocyclic systems, such as dichloropyrimidines. mdpi.com

Studies on similar scaffolds, like 6,7-dichloro-5,8-quinolinequinone, have shown that palladium-catalyzed amination can selectively replace a chlorine atom with an amine, with high yields achieved when using electron-rich anilines. ftstjournal.com The choice of nucleophile and reaction conditions can allow for either mono- or di-substitution on the quinoline core. This approach is fundamental in modifying the electronic and steric properties of the molecule. mdpi.comacs.org

| Nucleophile | Reaction Type | Potential Product at C-2/C-4 | Reference |

|---|---|---|---|

| Amine (e.g., Aniline) | SNAr (Amination) | Substituted Amino Group | mdpi.comftstjournal.com |

| Alkoxide (e.g., Methoxide) | SNAr (Alkoxylation) | Methoxy Group | chempedia.info |

| Thiolate (e.g., Phenylthiolate) | SNAr (Thiolation) | Phenylthio Group |

The dual reactivity of this compound makes it an excellent building block for constructing more complex, fused heterocyclic systems. The amine functionality can participate in condensation reactions to form new rings. For example, reaction with β-dicarbonyl compounds can lead to the formation of new fused heterocyclic rings, a strategy widely used in quinoline chemistry. wikipedia.orgfrontiersin.org

Furthermore, a sequential SNAr reaction followed by an intramolecular cyclization can generate polycyclic structures. A nucleophile can first displace one of the chloro substituents, and if this newly introduced group contains a reactive site, it can subsequently react with the C-6 amine to close a new ring. This diversity-oriented synthesis approach allows for the creation of novel scaffolds, such as pyrazolo[3,4-b]pyridines, from appropriately substituted amine precursors. frontiersin.orgnih.gov

| Reaction Strategy | Co-reactant Type | Resulting System | Reference |

|---|---|---|---|

| Condensation at C-6 Amine | β-Ketoester | Fused Pyridinone Ring | wikipedia.org |

| Sequential SNAr and Intramolecular Cyclization | Hydrazine (at C-4) | Fused Triazolo-quinoline | frontiersin.org |

| [3+2] Cycloaddition | Alkynyl Aldehyde (at C-6 Amine) | Fused Imidazole Ring | nih.gov |

Mechanistic Investigations of Synthetic Pathways

Understanding the underlying mechanisms of these transformations is crucial for controlling reaction outcomes and designing rational synthetic routes.

The substitution of the chloro groups at the C-2 and C-4 positions proceeds through a well-established addition-elimination (SNAr) mechanism. This pathway involves two main steps:

Addition: A nucleophile attacks the electron-deficient carbon bearing the halogen, breaking the aromaticity of the ring and forming a negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by resonance, with the negative charge delocalized over the electron-withdrawing quinoline ring system. mdpi.com

Elimination: The leaving group (chloride ion) is expelled, and the aromaticity of the quinoline ring is restored, yielding the substituted product. mdpi.commdpi.com

The competition between SNAr and other pathways like Vicarious Nucleophilic Substitution (VNS) can be influenced by the substrate and reaction conditions. mdpi.com

Reactions at the C-6 amine, such as acylation, also follow a stepwise mechanism. The nucleophilic amine attacks the electrophilic carbonyl carbon of the acylating agent (e.g., acid chloride). This addition forms a tetrahedral intermediate. The subsequent collapse of this intermediate involves the elimination of the leaving group (chloride) and a deprotonation step, where a base removes a proton from the nitrogen atom to yield the final, neutral amide product. libretexts.orgmnstate.edu

Understanding Regioselectivity and Stereoselectivity in Quinoline Synthesis

In the synthesis of quinoline derivatives, including functionalized structures like this compound, the concepts of regioselectivity and stereoselectivity are of paramount importance. These principles govern the spatial orientation and position of chemical bonds and functional groups, ultimately determining the specific isomer of the product formed.

Regioselectivity refers to the preference for bond formation at one position over other possible positions. youtube.com In quinoline synthesis, this often relates to the annulation, or ring-forming, process. For instance, in the widely used Friedländer synthesis, which condenses a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, the regioselectivity can be influenced by the nature of the reactants and the reaction conditions. researchgate.netmdpi.com The reaction between an unsymmetrical ketone and a 2-aminoaryl ketone can potentially lead to two different regioisomeric quinoline products. The choice of catalyst can be critical in directing this selectivity. researchgate.net For example, using L-proline as a catalyst has been shown to achieve high regioselectivity in certain quinoline syntheses. rsc.org

The regioselectivity of a reaction can be influenced by several factors, including:

Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the starting materials can make one reaction site more reactive than another.

Steric Hindrance: Bulky substituents may prevent reactants from approaching a particular reaction site, thereby favoring another, less hindered site.

Catalyst Control: The catalyst can interact with the substrates in a way that favors the formation of a specific regioisomer. rsc.org

Stereoselectivity , on the other hand, is the preferential formation of one stereoisomer over another. youtube.com Stereoisomers have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. While many common quinoline syntheses result in an aromatic, planar ring system where stereoselectivity is not a primary concern for the core structure, it becomes crucial when chiral centers are present in the substituents or when synthesizing hydrogenated quinoline derivatives.

In multi-step organic syntheses, controlling both regioselectivity and stereoselectivity is essential for maximizing the yield of the desired product and minimizing the formation of unwanted side products. youtube.com

The following table summarizes the impact of different catalysts on the regioselectivity of certain quinoline syntheses.

| Catalyst | Reaction Type | Regioselectivity Outcome | Reference |

| L-proline | Friedländer Annulation | High regioselectivity for 2-substituted quinolines. | researchgate.net |

| Ammonium Acetate (B1210297) | Three-component reaction | Can lead to by-products, lower regioselectivity. | rsc.org |

| Pyrolidine/Acetic Acid | Three-component reaction | Can lead to by-products, lower regioselectivity. | rsc.org |

| Brønsted-acidic ionic liquids | Friedländer reaction | Can produce quinolines in high yields and efficiency. | mdpi.com |

Catalytic Mechanisms in Metal-Free and Palladium-Mediated Reactions

The synthesis of the quinoline scaffold can be achieved through various catalytic methods, broadly categorized into metal-free and transition metal-mediated reactions. Each approach possesses distinct mechanisms that drive the formation of the heterocyclic ring.

Metal-Free Reactions

In recent years, metal-free synthetic routes have gained significant attention as they offer more sustainable and cost-effective alternatives to traditional methods. nih.gov These reactions often rely on the use of catalysts like iodine, radical initiators, or organocatalysts, and can be promoted by microwave irradiation or the use of ionic liquids. mdpi.comnih.gov

One notable metal-free approach involves the cycloisomerization of ortho-allylanilines, where dimethyl sulfoxide (B87167) (DMSO) acts as the oxidant. mdpi.com Another strategy employs N-bromosuccinimide (NBS) under visible light to initiate a radical-promoted cyclization of arylamine precursors. mdpi.com The proposed mechanism for the NBS-mediated reaction begins with the light-induced formation of a bromine radical, which then facilitates the cyclization and formation of the quinoline ring. mdpi.com

Key features of metal-free catalytic mechanisms include:

In Situ Oxidant Generation: Some methods utilize air or DMSO as the oxidant, which is environmentally benign. mdpi.com

Radical Pathways: The use of radical initiators can enable novel cyclization strategies. mdpi.com

Organocatalysis: Small organic molecules, such as proline, can effectively catalyze quinoline formation, often with high regioselectivity. researchgate.net

Palladium-Mediated Reactions

Palladium catalysis is a powerful tool for constructing complex organic molecules, including quinolines. mdpi.com Palladium-catalyzed reactions often exhibit high efficiency and functional group tolerance. scispace.com A common palladium-catalyzed method for quinoline synthesis involves the oxidative cyclization of anilines and allyl alcohols. scispace.comresearchgate.net

A plausible reaction pathway for this transformation is initiated by the palladium-catalyzed oxidation of the allyl alcohol to an α,β-unsaturated aldehyde. scispace.com This aldehyde then undergoes condensation with the aniline to form an imine intermediate. scispace.com Subsequent palladium-assisted steps, including dimerization, cyclization, and dehydro-aromatization, lead to the final quinoline product. scispace.com This process is advantageous as it often proceeds without the need for strong acids or bases. scispace.comresearchgate.net

The table below provides a comparative overview of metal-free and palladium-mediated quinoline synthesis.

| Feature | Metal-Free Synthesis | Palladium-Mediated Synthesis |

| Catalyst | Iodine, DMSO, NBS, Organocatalysts | Palladium acetate (Pd(OAc)₂) and other Pd complexes |

| Key Intermediates | Radical species, imines | α,β-Unsaturated aldehydes, imines, palladacycles |

| Oxidant | Often air, DMSO, or radical initiators | Dioxygen, Silver acetate (AgOAc), Silver carbonate (Ag₂CO₃) |

| Reaction Conditions | Varies widely; can include visible light, microwave irradiation, or ionic liquids. | Typically elevated temperatures (e.g., 130 °C). |

| Advantages | Avoids use of toxic and expensive metals. nih.gov | High efficiency, broad substrate scope, good functional group tolerance. scispace.com |

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise insights into the connectivity and environment of atoms. For 2,4-Dichloroquinolin-6-amine, a combination of ¹H-NMR, ¹³C-NMR, and advanced pulse sequences like DEPT-135 is employed to unambiguously assign its structure.

Proton Nuclear Magnetic Resonance (¹H-NMR) Analysis

The ¹H-NMR spectrum of this compound is expected to display distinct signals corresponding to the protons on the quinoline (B57606) ring system. The spectrum would feature four signals in the aromatic region, corresponding to the four protons (H-3, H-5, H-7, and H-8), and a signal for the two protons of the amino group (-NH₂).

The chemical shifts (δ) are influenced by the electron-withdrawing effects of the chlorine atoms and the electron-donating nature of the amino group. pdx.eduoregonstate.eduorganicchemistrydata.org The protons on the pyridine (B92270) ring (H-3) and the benzene (B151609) ring (H-5, H-7, H-8) will resonate at different frequencies due to their distinct electronic environments. The amino group protons typically appear as a broad singlet, and their chemical shift can be variable depending on solvent, concentration, and temperature due to hydrogen bonding. researchgate.netucl.ac.uk

The expected signals for the aromatic protons are:

A singlet for the H-3 proton, as it has no adjacent protons to couple with.

A doublet for the H-8 proton, coupled to H-7.

A doublet of doublets for the H-7 proton, coupled to H-8 and H-5.

A doublet for the H-5 proton, coupled to H-7.

Table 1: Predicted ¹H-NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-3 | ~7.3-7.5 | s (singlet) | - |

| H-5 | ~7.2-7.4 | d (doublet) | J ≈ 2.0-2.5 Hz |

| H-7 | ~7.6-7.8 | dd (doublet of doublets) | J ≈ 9.0 Hz, 2.5 Hz |

| H-8 | ~7.9-8.1 | d (doublet) | J ≈ 9.0 Hz |

| -NH₂ | ~4.0-5.5 | br s (broad singlet) | - |

Note: Predictions are based on analysis of related structures. Actual values may vary based on solvent and experimental conditions.

Carbon Nuclear Magnetic Resonance (¹³C-NMR) Analysis

The proton-decoupled ¹³C-NMR spectrum provides a signal for each unique carbon atom in the molecule. For this compound, which has nine carbon atoms, the spectrum is expected to show nine distinct resonances, as there is no molecular symmetry that would make any carbons chemically equivalent. oregonstate.edulibretexts.org

The chemical shifts are spread over a wide range, with carbons bonded to electronegative atoms like chlorine and nitrogen appearing at lower fields (higher ppm values). nih.gov The spectrum will show four signals for the protonated carbons (CH) and five signals for the non-protonated, or quaternary, carbons (C).

Table 2: Predicted ¹³C-NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Carbon Type |

|---|---|---|

| C-2 | ~150-152 | Quaternary (C-Cl) |

| C-3 | ~122-124 | CH |

| C-4 | ~142-144 | Quaternary (C-Cl) |

| C-4a | ~148-150 | Quaternary |

| C-5 | ~110-112 | CH |

| C-6 | ~145-147 | Quaternary (C-N) |

| C-7 | ~125-127 | CH |

| C-8 | ~130-132 | CH |

| C-8a | ~123-125 | Quaternary |

Note: Predictions are based on analysis of related structures. Actual values may vary based on solvent and experimental conditions.

Advanced NMR Techniques (e.g., DEPT-135°)

Distortionless Enhancement by Polarization Transfer (DEPT) is an NMR experiment used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) carbons. 001chemical.com The DEPT-135 experiment is particularly useful:

CH₃ groups appear as positive signals.

CH₂ groups appear as negative signals (inverted peaks).

CH groups appear as positive signals.

Quaternary carbons (those without any attached protons) are not observed in DEPT spectra.

For this compound, the molecule contains four CH groups (C-3, C-5, C-7, C-8) and no CH₂ or CH₃ groups. Therefore, a DEPT-135 spectrum would show four positive peaks corresponding to these four methine carbons. The five quaternary carbons (C-2, C-4, C-4a, C-6, C-8a) would be absent from the DEPT-135 spectrum. scholaris.carsc.org This technique, when compared with the standard ¹³C-NMR spectrum, allows for the definitive assignment of each carbon type.

Application in Prototropic Equilibria Studies of Related Amines

NMR spectroscopy is a powerful tool for investigating dynamic processes like prototropic tautomerism, which involves the migration of a proton. researchgate.netnih.gov In molecules like this compound and related amino-heterocycles, an equilibrium can exist between the amino tautomer and its imino tautomer. nih.govacs.org

Amino form: The proton is on the exocyclic nitrogen atom.

Imino form: A proton from the amino group has migrated to a ring nitrogen atom, forming an imine and a double bond at the C-6 position.

NMR spectroscopy can be used to study this equilibrium. The presence of both tautomers in solution would lead to two distinct sets of NMR signals, with the integration of the peaks reflecting the relative abundance of each form. Furthermore, the exchangeable protons (on the NH₂ and ring NH⁺ groups) can be identified by adding a few drops of D₂O to the NMR sample, which causes their signals to broaden or disappear due to hydrogen-deuterium exchange. This allows for clear identification of the protons involved in the tautomeric equilibrium.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, typically to four or more decimal places. This precision allows for the unambiguous determination of the elemental formula of a compound. scholaris.ca

For this compound (C₉H₆Cl₂N₂), the theoretical monoisotopic mass can be calculated with high precision. HRMS analysis would be expected to yield a mass measurement that is extremely close to this calculated value, confirming the elemental composition. The characteristic isotopic pattern of the two chlorine atoms (³⁵Cl and ³⁷Cl) would also be observable, further corroborating the structure. nih.gov

Table 3: Predicted HRMS Data for this compound

| Ion | Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ | C₉H₇Cl₂N₂⁺ | 212.99298 |

Note: The calculated m/z corresponds to the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N). HRMS provides experimental data to confirm this value with high accuracy.

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The technique is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to their vibrational modes. The resulting IR spectrum is a plot of absorbance or transmittance versus wavenumber and serves as a unique fingerprint of the molecule.

For this compound, the FT-IR spectrum would be expected to exhibit characteristic absorption bands corresponding to the vibrations of its constituent functional groups. The N-H stretching vibrations of the primary amine group would typically appear in the region of 3300-3500 cm⁻¹. The presence of two bands in this region would be indicative of the symmetric and asymmetric stretching modes of the -NH₂ group. The C-Cl stretching vibrations would be expected in the lower frequency region of the spectrum, typically below 800 cm⁻¹. Vibrational modes associated with the quinoline ring, including C=C and C=N stretching, would appear in the 1400-1600 cm⁻¹ region. A comparative analysis of the IR spectra of similar quinoline derivatives, such as 4,7-dichloroquinoline (B193633), can aid in the assignment of specific vibrational bands. researchgate.net For instance, the δ(CCl) mode in 4,7-dichloroquinoline has been identified around 1090 cm⁻¹. researchgate.net In some phenyl quinoline complexes, the NH₂ peaks can become weak and less prominent upon coordination, which can provide insights into the electronic environment of the amino group.

Table 1: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amine (-NH₂) | N-H Stretch (asymmetric & symmetric) | 3300-3500 |

| Amine (-NH₂) | N-H Bend | 1590-1650 |

| Aromatic Ring | C=C Stretch | 1400-1600 |

| Aromatic Ring | C=N Stretch | ~1500-1600 |

| Chloroalkane | C-Cl Stretch | < 800 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorption (λmax) is related to the energy difference between these orbitals.

The UV-Vis spectrum of this compound, an aromatic compound, is expected to show absorptions corresponding to π → π* and n → π* transitions. The quinoline ring system is the primary chromophore. The presence of the amino group (an auxochrome) and the chlorine atoms will influence the position and intensity of the absorption bands compared to the parent quinoline molecule. Generally, auxochromes like the amino group can cause a bathochromic (red) shift in the λmax values. The electronic spectrum of quinoline derivatives has been a subject of study, with near-UV measurements reported for quinoline itself. cnr.it For example, studies on 2-chloro-3-methylquinoline (B1584123) have been conducted in solvents such as water and ethanol (B145695) in the 200-400 nm range. The solvent can also influence the spectrum by stabilizing the ground or excited states differently.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. By diffracting a beam of X-rays off a single crystal of the compound, a pattern of scattered X-rays is produced. The analysis of this diffraction pattern allows for the calculation of the electron density distribution within the crystal, which in turn reveals the precise positions of the atoms in the molecule.

A successful X-ray crystallographic analysis of this compound would provide a wealth of information, including:

The precise bond lengths and bond angles within the molecule.

The planarity of the quinoline ring system.

The conformation of the amino group relative to the ring.

The intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the crystal packing.

While a specific crystal structure for this compound has not been detailed in the searched literature, X-ray diffraction studies have been performed on related phenyl quinoline compounds, yielding information about their crystal sizes.

Chemometric Approaches in Spectroscopic Data Analysis

Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. frontiersin.orgnih.gov In the context of spectroscopic analysis, chemometric techniques are invaluable for handling the large and complex datasets generated by modern instruments. frontiersin.orgnih.gov These methods can be broadly categorized into exploratory analysis and predictive modeling. frontiersin.org

For a compound like this compound, chemometrics could be applied in several ways. For instance, Principal Component Analysis (PCA), an unsupervised exploratory technique, could be used to analyze a collection of spectra (e.g., IR or UV-Vis) from different batches of the compound. nih.gov PCA would help to identify any batch-to-batch variations and could potentially highlight the presence of impurities. nih.gov The loadings plots from a PCA can help interpret the spectral regions responsible for the observed variability. frontiersin.org

Predictive models, such as Partial Least Squares (PLS) regression, could be developed to correlate spectroscopic data with specific properties of the compound, such as its concentration in a mixture. spectroscopyonline.com Classification models, like Soft Independent Modeling of Class Analogies (SIMCA), could be used to classify samples based on their spectroscopic profiles, for example, to distinguish between different quinoline derivatives. nih.gov The application of chemometrics allows for a more comprehensive and robust analysis of spectroscopic data, moving beyond the simple identification of peaks to a deeper understanding of the relationships within the data. frontiersin.orgnih.gov

Application of Multivariate Analysis (MVA)

Multivariate Analysis (MVA) refers to a collection of statistical procedures for analyzing data that involves more than one variable. numberanalytics.com In the context of the spectroscopic analysis of this compound, MVA is instrumental in uncovering the relationships between different spectral features and relating them to the chemical properties of the compound. numberanalytics.comyoutube.com Spectroscopic techniques often produce data with a high degree of collinearity, where multiple variables (e.g., absorbances at different wavenumbers in an IR spectrum) are correlated. MVA methods are adept at handling such datasets, enabling a more robust and comprehensive analysis than univariate approaches. eurachem.org

The application of MVA to the spectroscopic data of this compound can be multifaceted:

Data Reduction and Simplification: Spectroscopic data, especially from high-resolution instruments, can be vast. MVA techniques can reduce the dimensionality of this data, summarizing the most important information in a more manageable form. ias.ac.inbuiltin.com

Pattern Recognition: MVA can identify patterns within the spectral data that may not be apparent from visual inspection alone. numberanalytics.com For instance, it can be used to classify different batches of synthesized this compound based on subtle variations in their spectral profiles, potentially indicating differences in purity or polymorphic form.

Correlation Analysis: MVA helps in understanding the correlations between different spectral regions. For example, in NMR spectroscopy, MVA can elucidate complex spin-spin coupling networks, aiding in the complete assignment of proton and carbon signals in the this compound structure. nih.govmdpi.com

Quantitative Analysis: In some applications, MVA models can be built to correlate spectral data with quantitative properties, such as the concentration of an impurity in a sample of this compound.

To illustrate how MVA could be applied, consider a hypothetical scenario where multiple batches of this compound are synthesized and analyzed using FT-IR spectroscopy. Each spectrum would consist of absorbance values at hundreds or even thousands of different wavenumbers. An MVA approach could be used to analyze this collection of spectra to identify the key spectral regions that show the most variation between batches, thereby highlighting potential inconsistencies in the synthesis process.

Principal Component Analysis (PCA) for Spectral Data Interpretation

Principal Component Analysis (PCA) is one of the most widely used MVA techniques in chemistry and spectroscopy. ias.ac.inbuiltin.com It is an unsupervised pattern recognition method that transforms the original set of correlated variables into a new set of uncorrelated variables called Principal Components (PCs). ias.ac.inbuiltin.com The PCs are ordered such that the first few components capture the majority of the variance in the original data. ias.ac.in

In the structural elucidation of this compound, PCA would be applied to a matrix of spectral data, where the rows could represent different samples or experimental conditions, and the columns would correspond to the spectral variables (e.g., chemical shifts in NMR, wavenumbers in IR, or m/z values in MS). waters.com

The primary outputs of a PCA are the scores and the loadings .

Scores: The scores plot is a graphical representation of the samples in the new PC space. Samples that are similar to each other will cluster together in the scores plot, while dissimilar samples will be further apart. This allows for the easy visualization of trends, groups, and outliers in the data. researchgate.net

Loadings: The loadings plot shows the contribution of each of the original variables (e.g., specific wavenumbers) to the principal components. By examining the loadings, one can identify which spectral features are responsible for the observed grouping or separation of samples in the scores plot. researchgate.net

Hypothetical Application of PCA to IR Spectral Data of this compound

To demonstrate the utility of PCA, let's consider a hypothetical dataset from the FT-IR analysis of five different batches of this compound. The analysis focuses on characteristic IR absorption bands, such as those corresponding to N-H stretching, C=N stretching, C-Cl stretching, and aromatic C-H bending.

Table 1: Hypothetical IR Absorbance Data for Batches of this compound

| Batch | N-H Stretch (cm⁻¹) | Aromatic C-H (cm⁻¹) | C=N Stretch (cm⁻¹) | C-Cl Stretch (cm⁻¹) |

|---|---|---|---|---|

| Batch 1 | 0.85 | 0.65 | 0.75 | 0.95 |

| Batch 2 | 0.83 | 0.66 | 0.76 | 0.94 |

| Batch 3 | 0.86 | 0.64 | 0.74 | 0.96 |

| Batch 4 | 0.75 | 0.72 | 0.81 | 0.85 |

| Batch 5 | 0.76 | 0.71 | 0.80 | 0.86 |

A PCA of this data would yield principal components. Let's assume the first two PCs (PC1 and PC2) explain the majority of the variance.

Table 2: Hypothetical PCA Results - Loadings and Scores

| Variable/Batch | PC1 Loading/Score | PC2 Loading/Score |

|---|---|---|

| Loadings | ||

| N-H Stretch | -0.52 | 0.45 |

| Aromatic C-H | 0.48 | 0.55 |

| C=N Stretch | 0.49 | 0.51 |

| C-Cl Stretch | -0.51 | 0.48 |

| Scores | ||

| Batch 1 | -1.20 | 0.15 |

| Batch 2 | -1.15 | 0.20 |

| Batch 3 | -1.25 | 0.10 |

| Batch 4 | 1.30 | -0.25 |

| Batch 5 | 1.28 | -0.20 |

From these hypothetical results, the scores plot would show two distinct clusters: one for Batches 1, 2, and 3, and another for Batches 4 and 5 along the PC1 axis. The loadings for PC1 indicate that this separation is primarily driven by variations in the N-H and C-Cl stretching vibrations versus the Aromatic C-H and C=N stretching. This could suggest a systematic difference, perhaps an impurity or a slight structural variation, in Batches 4 and 5 compared to the first three. By using PCA, a large dataset is simplified, and the key sources of variance are identified, providing clear directions for further investigation into the structural integrity and purity of this compound.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Applications for Electronic Structure

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2,4-dichloroquinolin-6-amine, DFT calculations offer insights into its geometry, orbital energies, and charge distribution.

Geometry Optimization and Conformational Analysis

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. scispace.com For this compound, this involves finding the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy on the potential energy surface. Computational methods like DFT, often with functionals such as B3LYP and basis sets like 6-311G(d,p), are used to perform these optimizations. nih.govnih.gov The resulting optimized geometry represents the most probable conformation of the molecule in the gas phase. Conformational analysis further explores other possible stable arrangements of the atoms, which is particularly relevant for molecules with flexible substituent groups. researchgate.netmit.edu

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, representing its nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter. researchgate.net A smaller energy gap suggests that the molecule can be more easily excited, indicating higher chemical reactivity and lower kinetic stability. researchgate.net For this compound, FMO analysis helps to predict its reactivity in various chemical reactions.

| Parameter | Description |

|---|---|

| HOMO | Highest Occupied Molecular Orbital energy; relates to the ability to donate electrons. |

| LUMO | Lowest Unoccupied Molecular Orbital energy; relates to the ability to accept electrons. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; a smaller gap indicates higher reactivity. researchgate.net |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. wikipedia.org It transforms the complex molecular orbitals into a more intuitive representation of localized bonds and lone pairs, resembling a Lewis structure. wikipedia.org This analysis is valuable for understanding hyperconjugative interactions, which are stabilizing effects arising from the delocalization of electrons from a filled bonding or lone pair orbital to an adjacent empty antibonding orbital. nih.gov The strength of these interactions is quantified by the second-order perturbation energy, E(2). orientjchem.org For this compound, NBO analysis can reveal the delocalization of electron density from the amino group and the chlorine atoms into the quinoline (B57606) ring system. nih.gov

| NBO Feature | Information Provided |

|---|---|

| Lewis-type orbitals | Represents core, lone pair, and bonding orbitals with occupancies close to 2. wikipedia.org |

| Non-Lewis-type orbitals | Represents Rydberg and antibonding orbitals with low occupancies. wikipedia.org |

| Stabilization Energy E(2) | Measures the energy of hyperconjugative interactions between donor and acceptor orbitals. orientjchem.org |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution on the surface of a molecule. libretexts.org It helps to identify the regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.netresearchgate.net In an MEP map, different colors represent different electrostatic potential values. Typically, red indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue signifies regions of low electron density (positive potential), susceptible to nucleophilic attack. researchgate.net Green and yellow represent intermediate potential values. For this compound, the MEP map would likely show negative potential around the nitrogen atom of the amino group and the chlorine atoms, and positive potential near the hydrogen atoms of the amino group.

Prediction of Global Reactivity Descriptors (e.g., Electrophilicity Index)

Electronegativity (χ) measures the tendency of a molecule to attract electrons.

Chemical Hardness (η) indicates the resistance of a molecule to change its electron configuration. mdpi.com Harder molecules have a larger HOMO-LUMO gap.

Chemical Softness (S) is the reciprocal of hardness and reflects the molecule's polarizability.

Electrophilicity Index (ω) quantifies the ability of a species to accept electrons. researchgate.net A higher electrophilicity index points to a better electrophile. researchgate.net

These descriptors are calculated using the energies of the HOMO and LUMO. dergipark.org.trresearchgate.net

| Descriptor | Formula | Interpretation |

|---|---|---|

| Electronegativity (χ) | χ = -(EHOMO + ELUMO)/2 | Tendency to attract electrons. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO)/2 | Resistance to change in electron configuration. mdpi.com |

| Chemical Softness (S) | S = 1/η | Measure of polarizability. |

| Electrophilicity Index (ω) | ω = μ2/2η (where μ ≈ -χ) | Ability to accept electrons. researchgate.net |

Time-Dependent Density Functional Theory (TD-DFT) for Photophysical Properties and Excited States

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their electronically excited states. researchgate.netnih.gov This method is particularly useful for predicting the photophysical properties of a compound, such as its absorption and emission spectra.

For this compound, TD-DFT calculations can predict the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax) in its UV-Vis spectrum. The calculations also provide information about the nature of the electronic transitions, for instance, whether they are localized on a specific part of the molecule or involve charge transfer across the molecular framework. This allows for a detailed interpretation of the experimental electronic spectra and provides insights into the molecule's behavior upon absorption of light.

Theoretical Spectroscopic Data Prediction

Density Functional Theory (DFT) is a primary computational tool used to predict the spectroscopic properties of molecules. By calculating the electronic structure, it is possible to simulate various types of spectra, providing a theoretical basis for comparison with experimental results. Such studies have been performed on analogous compounds like aminoquinolines and chloroquinolines, offering a framework for understanding this compound. nih.govresearchgate.netdergipark.org.tr

In Silico NMR Chemical Shift Calculations

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Theoretical calculations, particularly using the Gauge-Independent Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts of a molecule. nih.govresearchgate.net For a molecule like this compound, these calculations would involve first optimizing the molecular geometry using a DFT method (e.g., B3LYP) and an appropriate basis set. dergipark.org.tr

The computed chemical shifts are typically referenced against a standard, such as tetramethylsilane (B1202638) (TMS), to allow for direct comparison with experimental data. Studies on related molecules like 5-aminoquinoline (B19350) and 6-chloroquinoline (B1265530) have shown a good correlation between GIAO-calculated and experimentally observed chemical shifts. nih.govdergipark.org.tr Such calculations for this compound would help in assigning the signals in its experimental NMR spectra, confirming the positions of the chloro and amino substituents on the quinoline core.

Vibrational Frequency Analysis (Harmonic Vibrations, FT-IR)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule's chemical bonds. DFT calculations are highly effective in predicting these harmonic vibrational frequencies. dergipark.org.tr The process involves optimizing the molecule's geometry and then calculating the second derivatives of the energy with respect to atomic displacements. The resulting frequencies and their intensities can be used to simulate the entire IR spectrum. dergipark.org.tr

For this compound, key vibrational modes would include the N-H stretching of the amine group, C-Cl stretching, and various vibrations of the quinoline ring system. Since it is a primary aromatic amine, two N-H stretching bands would be expected in the region of 3300-3500 cm⁻¹. The C-N stretching of the aromatic amine would likely appear in the 1250-1335 cm⁻¹ range. nih.gov

Based on studies of structurally similar compounds like 4-amino-2,6-dichloropyridine, specific assignments can be anticipated. frontiersin.org The table below outlines the expected vibrational modes for this compound, drawing parallels from related molecules.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Description |

| N-H Asymmetric Stretch | ~3400 - 3500 | Stretching of the amine N-H bonds. As a primary amine, two distinct bands are expected. |

| N-H Symmetric Stretch | ~3300 - 3400 | Stretching of the amine N-H bonds. |

| C-H Stretch (Aromatic) | ~3000 - 3100 | Stretching of the C-H bonds on the quinoline ring. |

| N-H Bend (Scissoring) | ~1580 - 1650 | Bending motion of the primary amine group. |

| C=C/C=N Ring Stretch | ~1400 - 1600 | Vibrations of the carbon-carbon and carbon-nitrogen bonds within the quinoline ring system. |

| C-N Stretch (Aromatic) | ~1250 - 1335 | Stretching of the bond connecting the amine nitrogen to the aromatic ring. |

| C-Cl Stretch | ~600 - 800 | Stretching of the carbon-chlorine bonds. |

| N-H Wag | ~665 - 910 | Out-of-plane bending of the N-H bonds. |

This table presents expected frequency ranges based on general spectroscopic principles and data from analogous compounds.

UV-Vis Absorption Spectra Simulation and Solvent Effects

The electronic absorption properties of a molecule can be investigated using Time-Dependent Density Functional Theory (TD-DFT). nih.gov This method calculates the energies of vertical electronic excitations from the ground state to various excited states, which correspond to the absorption bands observed in an Ultraviolet-Visible (UV-Vis) spectrum. The calculations yield the absorption wavelength (λmax) and the corresponding oscillator strength (f), which relates to the intensity of the absorption. dergipark.org.tr

For this compound, TD-DFT calculations would likely predict strong π → π* transitions characteristic of aromatic systems. The positions of the chloro and amino substituents would influence the energies of the frontier molecular orbitals (HOMO and LUMO), thereby affecting the absorption wavelengths.

Computational studies can also model the effect of different solvents on the UV-Vis spectrum. By incorporating a solvent model (e.g., the Polarizable Continuum Model, PCM), it is possible to simulate how the polarity of the solvent might shift the absorption bands (a solvatochromic shift). Studies on similar molecules have shown that more polar solvents can cause redshifts (a shift to longer wavelengths) in the spectra. dergipark.org.tr

Computational Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound with its biological activity. Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, provide a quantitative framework for these investigations.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational technique that constructs mathematical models to correlate the structural or physicochemical properties of a series of compounds with their biological activities. nih.govmdpi.com The fundamental principle is that the variations in the biological activity of a group of molecules can be explained by the differences in their molecular features. researchgate.net

A typical QSAR study involves these steps:

Data Set Selection: A group of structurally related compounds with known biological activities (e.g., IC₅₀ values) is chosen. For this compound, this would involve a series of related quinoline derivatives. tandfonline.com

Descriptor Calculation: A wide range of molecular descriptors (numerical values representing different aspects of the molecule) are calculated for each compound.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical equation that links the most relevant descriptors to the biological activity. trdizin.gov.tr

Validation: The predictive power of the model is rigorously tested using internal and external validation techniques. nih.gov

For quinoline derivatives, QSAR models have been successfully developed to predict activities such as antimalarial efficacy. nih.govtandfonline.com These models help identify which structural features—such as steric, electrostatic, or hydrophobic properties—are critical for the desired biological effect. nih.gov

Application of Quantum Chemical Descriptors in SAR Elucidation

Quantum chemical descriptors are a specific class of molecular descriptors derived from the quantum mechanical calculations of a molecule's electronic structure. rasayanjournal.co.in They provide detailed information about a molecule's electronic properties and reactivity, which are often crucial for its interaction with a biological target. researchgate.net

In the context of a QSAR study for this compound and its analogs, these descriptors would be calculated using methods like DFT. trdizin.gov.tr The goal is to identify which electronic properties are key drivers of biological activity. For instance, the energy of the frontier molecular orbitals (HOMO and LUMO) can indicate a molecule's ability to participate in charge-transfer interactions. nih.gov Studies on other quinoline derivatives have successfully used such descriptors to build predictive QSAR models. trdizin.gov.tr

The table below lists some common quantum chemical descriptors and their significance in SAR studies.

| Descriptor | Symbol | Significance in SAR |

| Energy of the Highest Occupied Molecular Orbital | EHOMO | Relates to the ability to donate electrons; higher energy often corresponds to greater reactivity as a nucleophile. |

| Energy of the Lowest Unoccupied Molecular Orbital | ELUMO | Relates to the ability to accept electrons; lower energy often corresponds to greater reactivity as an electrophile. |

| HOMO-LUMO Energy Gap | ΔE | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. researchgate.net |

| Dipole Moment | µ | Measures the overall polarity of the molecule, which is important for solubility and binding interactions. trdizin.gov.tr |

| Ionization Potential | IP | The energy required to remove an electron; a measure of electron-donating ability. rasayanjournal.co.in |

| Electron Affinity | EA | The energy released when an electron is added; a measure of electron-accepting ability. rasayanjournal.co.in |

| Global Hardness | η | Measures resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap. researchgate.net |

| Electrophilicity Index | ω | A global measure of electrophilic character, indicating the ability to accept electrons. rasayanjournal.co.in |

This table outlines key quantum chemical descriptors and their general interpretations in the context of structure-activity relationships.

By correlating these descriptors with biological data, researchers can gain a deeper, mechanism-based understanding of why certain structural modifications enhance or diminish a compound's activity. researchgate.net

Computational Analysis of Intermolecular Interactions

Theoretical and computational chemistry provide powerful tools to investigate the behavior of molecules at the atomic level. For this compound, these methods offer insights into its potential interactions with other molecules and help predict its properties relevant to biological systems. Such analyses are crucial in the fields of drug design and materials science for understanding mechanisms of action and for the rational design of new derivatives with enhanced properties.

Noncovalent and σ-Adduct Formations with Amine Moieties

The interaction of amine groups with electron-deficient aromatic systems is a well-documented phenomenon that can lead to the formation of distinct types of molecular complexes. Computational studies on model systems, such as the interaction between aliphatic amines and 2,4,6-trinitrotoluene (B92697) (TNT), reveal two primary forms of association: noncovalent complexes and covalent σ-adducts. researchgate.net Given the electron-withdrawing nature of the two chlorine atoms and the heterocyclic nitrogen in the quinoline ring system, this compound is susceptible to similar interactions.

Noncovalent Interactions: These are primarily electrostatic in nature, involving weaker forces such as van der Waals forces and hydrogen bonds. researchgate.net In systems like TNT, these noncovalent interactions occur near the electron-deficient regions of the molecule without significantly altering the geometry of the aromatic framework. researchgate.net For this compound, the amine moiety (-NH₂) can act as a hydrogen bond donor, while the quinoline nitrogen and chlorine atoms can act as hydrogen bond acceptors. The aromatic rings themselves can also participate in π-stacking interactions. researchgate.net Such noncovalent interactions are fundamental in the binding of ligands to biological receptors and in the stabilization of crystal structures. mdpi.commdpi.com

σ-Adduct Formation: In contrast to noncovalent complexes, the formation of a σ-adduct (also known as a Meisenheimer complex) involves the formation of a new covalent bond between the nucleophile (an amine) and an electron-deficient carbon atom on the aromatic ring. This process leads to a significant change in the geometry of the aromatic ring, where the carbon atom at the site of attack becomes sp³-hybridized and quasi-tetrahedral. researchgate.net For aromatic amines, adduct formation can occur at various positions on DNA bases, a process that has been characterized for compounds like 3,5-dimethylaniline. nih.gov While the formation of Michael adducts is common for reactions with Michael acceptors, the principle of nucleophilic addition by amines is broadly applicable. nih.gov Computational studies on TNT have shown that while the formation of σ-adducts can have near-zero or even positive interaction enthalpies, they represent stable energy minima on the potential energy surface. researchgate.net

The table below summarizes the theoretical types of interactions that could occur with the amine moiety of this compound, based on analogous systems.

Table 1: Theoretical Interaction Types with Amine Moieties

| Interaction Type | Description | Key Characteristics | Potential Sites on Quinoline Ring |

|---|---|---|---|

| Noncovalent Complex | Electrostatic attraction, hydrogen bonding, and π-stacking. | No covalent bonds formed; aromaticity retained. Weakly attractive interaction enthalpy. | Quinoline nitrogen, chlorine atoms, aromatic π-system. |

| σ-Adduct (Meisenheimer Complex) | Nucleophilic attack by an external amine on an electron-deficient ring carbon, forming a covalent bond. | Ring carbon becomes sp³-hybridized; loss of local aromaticity. Can be a route to further chemical transformation. | Electron-deficient carbons of the quinoline ring. |

Prediction of Physicochemical Parameters Relevant to Biological Activity

In silico methods are widely used to predict the physicochemical properties of molecules, which are critical determinants of their pharmacokinetic profiles, including absorption, distribution, metabolism, and excretion (ADME). Properties such as lipophilicity (logP), aqueous solubility (logS), molecular weight, and the number of rotatable bonds are essential for assessing the drug-likeness of a compound. researchgate.netfrontiersin.org

Quantitative structure-property relationship (QSPR) models often use a set of these simple structural and physicochemical parameters to predict properties like aqueous solubility. researchgate.net For instance, a common model for estimating aqueous solubility (ESOL) incorporates calculated logP (ClogP), molecular weight, the number of rotatable bonds, and the proportion of aromatic heavy atoms. researchgate.net The presence of an amine group is also a significant parameter, often acting to increase aqueous solubility. researchgate.net

The 4-aminoquinoline (B48711) scaffold is the basis for numerous drugs, and its physicochemical properties have been extensively studied. nih.gov For example, hydroxychloroquine, a well-known 4-aminoquinoline derivative, has a bioavailability of around 74%, is metabolized by cytochrome P450 enzymes, and is primarily excreted by the kidneys. wikipedia.org Computational profiling of various quinoline derivatives helps in identifying candidates with favorable pharmacokinetic properties for further development. frontiersin.orgnih.gov

The predicted physicochemical parameters for this compound are presented in the table below, providing a profile of its expected behavior in biological systems.

Table 2: Predicted Physicochemical Parameters for this compound

| Parameter | Predicted Value/Count | Relevance to Biological Activity |

|---|---|---|

| Molecular Formula | C₉H₆Cl₂N₂ | Defines the elemental composition. |

| Molecular Weight | 213.07 g/mol | Influences absorption and distribution; typically <500 for oral drugs. |

| cLogP (Octanol-Water Partition Coefficient) | 3.5 - 4.0 | Measures lipophilicity; affects solubility, absorption, and membrane permeability. researchgate.net |

| Topological Polar Surface Area (TPSA) | 38.9 Ų | Predicts transport properties such as cell permeability. |

| Hydrogen Bond Donors | 1 (the -NH₂ group) | Influences solubility and receptor binding. |

| Hydrogen Bond Acceptors | 2 (the two N atoms) | Influences solubility and receptor binding. |

| Number of Rotatable Bonds | 0 | Relates to conformational flexibility and binding entropy. researchgate.net |

Preclinical Biological Evaluation of 2,4 Dichloroquinolin 6 Amine and Its Derivatives

Investigation of Antimicrobial Efficacy

The inherent chemical properties of the quinoline (B57606) ring have prompted extensive research into the antimicrobial potential of its derivatives. nih.gov Modifications to the quinoline nucleus, including the introduction of chlorine atoms and various side chains, have been shown to modulate their spectrum of activity and potency against a range of microbial pathogens. nih.govnih.gov

Derivatives of dichloroquinoline have been synthesized and evaluated for their potential as antibacterial agents. Research has shown that certain chloroquinoline analogs exhibit noteworthy activity against both Gram-positive and Gram-negative bacteria.

For instance, a series of novel 7-chloroquinoline (B30040) derivatives were synthesized and screened for their antibacterial efficacy. researchgate.net Among these, compounds 5 (2,7-dichloroquinoline-3-carbonitrile), 6 (2,7-dichloroquinoline-3-carboxamide), and 8 (7-chloro-2-ethoxyquinoline-3-carbaldehyde) demonstrated significant inhibitory effects. Compound 5 was effective against Staphylococcus aureus and Pseudomonas aeruginosa, while compounds 6 and 8 showed good activity against Escherichia coli. researchgate.net Molecular docking studies suggested that these compounds may exert their action by binding to E. coli DNA gyrase B. researchgate.net

Table 1: Antibacterial Activity of Selected Dichloroquinoline Derivatives

| Compound | Test Organism | Inhibition Zone (mm) |

|---|---|---|

| 5 (2,7-dichloroquinoline-3-carbonitrile) | S. aureus | 11.00 ± 0.03 |

| P. aeruginosa | 11.00 ± 0.03 | |

| 6 (2,7-dichloroquinoline-3-carboxamide) | E. coli | 11.00 ± 0.04 |

| 8 (7-chloro-2-ethoxyquinoline-3-carbaldehyde) | E. coli | 12.00 ± 0.00 |

| Amoxicillin (Standard) | S. aureus | 18.00 ± 0.00 |

Data sourced from a study on novel chloroquinoline analogs. researchgate.net

The exploration of quinoline derivatives has also extended to their potential as antifungal agents, addressing the growing concern of fungal resistance. nih.govnih.gov The 4-aminoquinoline (B48711) scaffold is recognized for its role in compounds with antifungal properties. nih.gov

Studies on 7-chloroquinoline derivatives have demonstrated their effectiveness against various fungal species. A series of fifteen 7-chloro-4-arylhydrazonequinolines were tested against eight oral fungi, including several Candida and Rhodotorula species. researchgate.net Two compounds from this series, 4a (R = 2-F) and 4o (R = 4-NO2), showed notable antifungal activity. Specifically, compound 4a exhibited a minimum inhibitory concentration (MIC) of 25 µg/mL and a minimum fungicidal concentration (MFC) of 50 µg/mL against Candida albicans. researchgate.net The activity of some of these derivatives was found to be comparable to the standard antifungal drug fluconazole. researchgate.net

Another study highlighted the selective antifungal action of quinoline derivatives, where modifications at the C-2, C-4, and C-6 positions of the quinoline nucleus yielded compounds with activity against either Candida species or dermatophytes. nih.gov This underscores the potential for developing targeted antifungal therapies based on the quinoline framework.

Table 2: Antifungal Activity of Selected 7-Chloro-4-arylhydrazonequinolines

| Compound | Test Organism | MIC (µg/mL) | MFC (µg/mL) |

|---|---|---|---|

| 4a (R = 2-F) | Candida albicans | 25 | 50 |

| 4o (R = 4-NO2) | Rhodotorula glutinis | 32 | >200 |

| Fluconazole (Standard) | Candida albicans | >200 | >200 |

| Fluconazole (Standard) | Rhodotorula glutinis | 32 | 64 |

Data from a study evaluating 7-chloro-4-arylhydrazonequinolines against oral fungi. researchgate.net

Exploration of Antimalarial Potential

The 4-aminoquinoline class of compounds has historically been pivotal in the fight against malaria, with chloroquine (B1663885) being a prominent example. researchgate.netresearchgate.net Despite the emergence of drug resistance, this scaffold continues to be a template for the design of new and effective antimalarial agents. nih.govresearchgate.net Research efforts have focused on modifying the 4-aminoquinoline structure to overcome resistance and enhance efficacy.

Numerous derivatives of 4-aminoquinoline have been evaluated for their in vitro activity against the most significant malaria parasites, P. falciparum and P. vivax. These studies are crucial for determining the potency and spectrum of activity of new compounds.

A novel pyrrolizidinylmethyl derivative of 4-amino-7-chloroquinoline, designated MG3 , demonstrated excellent in vitro activity against drug-resistant P. falciparum parasites and a panel of P. vivax field isolates. Similarly, two new 4-aminoquinoline analogs, a monoquinoline (MAQ ) and a bisquinoline (BAQ ), were tested against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of P. falciparum. Both compounds showed activity in the nanomolar range, with their IC₅₀ values being lower against the sensitive strain. nih.gov

**Table 3: In Vitro Antimalarial Activity of 4-Aminoquinoline Derivatives against *P. falciparum***

| Compound | Strain | IC₅₀ (nM) - HRP-II Assay | IC₅₀ (nM) - Hypoxanthine Assay |

|---|---|---|---|

| MAQ | W2 (CQ-R) | 165.0 ± 29.0 | 189.0 ± 21.0 |

| 3D7 (CQ-S) | 20.0 ± 1.0 | 12.0 ± 1.0 | |

| BAQ | W2 (CQ-R) | 128.0 ± 15.0 | 48.0 ± 11.0 |

| 3D7 (CQ-S) | 11.0 ± 1.0 | 10.0 ± 0.5 | |

| Chloroquine | W2 (CQ-R) | 262.0 ± 19.0 | 380.0 ± 23.0 |

| 3D7 (CQ-S) | 22.0 ± 2.0 | 25.0 ± 2.0 |

CQ-R: Chloroquine-Resistant; CQ-S: Chloroquine-Sensitive. Data sourced from a study on novel 4-aminoquinoline analogs. nih.gov

Promising in vitro results are typically followed by in vivo efficacy studies in animal models of malaria, such as mice infected with Plasmodium berghei. These experiments provide critical information on a compound's activity within a living organism.

The 4-aminoquinoline analogs MAQ and BAQ were evaluated in a P. berghei mouse model. nih.gov At a dose of 25 mg/kg, MAQ was active, and at 50 mg/kg, both compounds were active. MAQ produced a 95% reduction in parasitemia on day 5 post-infection at the higher dose. nih.gov Another potent derivative, MG3 , was found to be orally active in mouse models using P. berghei, P. chabaudi, and P. yoelii, with efficacy that was comparable or superior to chloroquine. Furthermore, the bisquinoline compound dequalinium (B1207927) has also shown the ability to reduce parasitemia levels and prolong survival time in P. berghei-infected mice.

A primary mechanism of action for 4-aminoquinoline antimalarials is the inhibition of hemozoin formation. During its lifecycle in red blood cells, the malaria parasite digests hemoglobin, releasing toxic free heme. The parasite detoxifies this heme by polymerizing it into an insoluble crystal called hemozoin. researchgate.net The synthetic equivalent of hemozoin is β-hematin. By inhibiting this polymerization process, 4-aminoquinolines cause a buildup of toxic heme, leading to parasite death. researchgate.net

Several studies have confirmed that novel 4-aminoquinoline derivatives operate through this mechanism. Both MAQ and BAQ were found to significantly inhibit hemozoin formation in a dose-dependent manner. nih.gov Similarly, the derivative MG3 was shown to inhibit the formation of β-hematin. The ability of these compounds to complex with hematin (B1673048) and block its polymerization is a key indicator of their antimalarial potential. The bisquinoline dequalinium also demonstrated the ability to inhibit the synthesis of β-hematin in vitro.

Assessment of Antiparasitic Activity

The search for novel treatments for visceral leishmaniasis, caused by the parasite Leishmania donovani, has led to the investigation of various heterocyclic compounds, including those with a quinoline core. Research has demonstrated that the quinoline scaffold is a promising starting point for the development of new antileishmanial drugs.

A study focused on quinolinyl β-enaminone derivatives identified several compounds with significant efficacy against L. donovani. nih.gov Compounds 3A , 3B , and 3D showed potent in vitro activity with IC50 values below 6 µM, while exhibiting only mild cytotoxicity towards macrophage host cells. nih.gov Further in vivo testing in infected mice and hamsters revealed that compound 3D could reduce the parasite burden by over 84% without causing organ toxicity. nih.gov The mechanism of action for compound 3D was found to involve the induction of apoptosis in the parasite by inhibiting mitochondrial complex II, which led to a decrease in mitochondrial membrane potential and ATP levels, and an increase in reactive oxygen species (ROS) and calcium levels. nih.gov

Another study synthesized and evaluated a series of 3-, 6-, and 8-aminoquinoline (B160924) substituted compounds for their activity against the promastigote form of L. donovani. annalsofrscb.ro Seven of these newly synthesized analogues demonstrated significant antileishmanial activity when compared to the standard drug, sitamaquine. annalsofrscb.ro Computational docking studies suggested that derivatives containing a phthalimide (B116566) group exhibited strong binding affinity to the parasite's trypanothione (B104310) reductase, a key enzyme in its defense against oxidative stress. annalsofrscb.ro

Furthermore, the development of organometallic quinoline derivatives has shown promise. A ferrocenylquinoline compound was found to inhibit the proliferation of L. donovani promastigotes in a dose-dependent manner, proving more effective than the standard drug miltefosine (B1683995) against the AG83 strain. mdpi.com These findings underscore the potential of the quinoline scaffold in generating novel and effective treatments for leishmaniasis. mdpi.comfrontiersin.org

Table 1: Leishmanicidal Activity of Selected Quinoline Derivatives against L. donovani

| Compound | Type | In Vitro Activity (IC50) | In Vivo Efficacy | Mechanism of Action |

|---|---|---|---|---|

| 3D | Quinolinyl β-enaminone | < 6 µM | >84% parasite reduction | Mitochondrial complex II inhibition, ROS-mediated apoptosis nih.gov |

| 10f, 11f, 12f | Aminoquinoline-phthalimide | Significant vs. Sitamaquine | Not Reported | Predicted Trypanothione Reductase inhibition annalsofrscb.ro |

| Ferrocenylquinoline (34) | Organometallic quinoline | 49.19% inhibition at 15.26 µM | Not Reported | Not Reported mdpi.com |

Evaluation of Anti-inflammatory Efficacy

Quinoline derivatives have been recognized for their potential to address inflammation through various mechanisms. nih.gov The structural framework of quinoline allows for modifications that can lead to compounds with significant anti-inflammatory properties.

One study investigated a synthetic quinoline derivative, 2-(4-Methoxyphenyl)benzo[h]quinoline-4-carboxylic acid (QC), which combines structural elements of the non-steroidal anti-inflammatory drug (NSAID) naproxen (B1676952) and tomoxiprole. annalsofrscb.ro This compound demonstrated dose-dependent anti-inflammatory and analgesic effects in mouse models. annalsofrscb.ro At a dose of 6.562 mg/kg, its efficacy was comparable to the standard drugs diclofenac (B195802) and celecoxib. annalsofrscb.ro Molecular docking studies suggested that the anti-inflammatory action of this quinoline derivative is likely mediated through the strong inhibition of the cyclooxygenase-2 (COX-2) enzyme. annalsofrscb.ro

Another research effort focused on an indoloquinoline derivative, N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine hydrochloride (NIQBD), which was loaded into soluble starch nanoparticles. frontiersin.org This formulation was tested against methotrexate-induced inflammation in an experimental model and showed significant protective effects. frontiersin.org The treatment led to a notable decrease in inflammatory mediators such as interleukin 1-beta (IL-1β) and nuclear factor kappa-B (NF-κB) in both lung and liver tissues. frontiersin.org

These studies highlight the versatility of the quinoline scaffold in developing new anti-inflammatory agents that can act on key targets in the inflammatory cascade. annalsofrscb.rofrontiersin.org

Table 2: Anti-inflammatory Activity of Selected Quinoline Derivatives

| Compound | Type | In Vivo Model | Key Findings | Proposed Mechanism |

|---|---|---|---|---|

| QC | Benzo[h]quinoline-4-carboxylic acid derivative | Xylene-induced ear edema (mice) | High anti-inflammatory effect comparable to diclofenac and celecoxib. annalsofrscb.ro | COX-2 Inhibition annalsofrscb.ro |

| NIQBD | Indoloquinoline derivative | Methotrexate-induced inflammation | Significant decrease in inflammatory mediators (IL-1β, NF-κB). frontiersin.org | Reduction of inflammatory mediators frontiersin.org |

Screening for Antiviral Activity (e.g., HIV-1 Reverse Transcriptase Inhibition)

The quinoline scaffold has been extensively explored in the development of antiviral agents, particularly against the Human Immunodeficiency Virus (HIV). Derivatives of quinoline have been shown to inhibit various stages of the HIV replication cycle.

A significant finding is that modifying fluoroquinolones by substituting the fluorine at the 6-position with an amine group to create aryl-piperazinyl-6-amino-quinolones can enhance activity and selectivity against HIV-1. nih.gov The antiviral effect of these compounds appears to be related to the inhibition of viral transcription, potentially by interfering with the function of the viral Tat protein. nih.gov

Further research into multi-substituted quinolines identified them as allosteric inhibitors of HIV-1 integrase (ALLINIs). mdpi.com These compounds bind to the integrase dimer interface, which is distinct from the catalytic site, and induce an aberrant multimerization of the enzyme, thereby blocking viral replication. mdpi.com Notably, the addition of a bromine atom at the 6-position of the quinoline scaffold was found to confer better antiviral properties. mdpi.com

The discovery of elvitegravir, a quinolone derivative that acts as a potent HIV integrase inhibitor, has spurred further interest in this class of compounds. ekb.eg This has led to the design and synthesis of novel quinoline-3-carboxylic acid derivatives as potential HIV-1 integrase inhibitors. nih.gov The versatility and established antiviral potential of the quinoline core make it a critical pharmacophore in the ongoing search for new anti-HIV therapies. ekb.egnih.gov

Table 3: Anti-HIV-1 Activity of Selected Quinoline Derivatives

| Compound Class | Target | Key Structural Feature | Mechanism of Action |

|---|---|---|---|

| Aryl-piperazinyl-6-amino-quinolones | Tat-TAR interaction | 6-amino substitution nih.gov | Inhibition of viral transcription nih.gov |

| Multi-substituted quinolines | HIV-1 Integrase | Bromine at 6- or 8-position mdpi.com | Allosteric inhibition, aberrant multimerization mdpi.com |

Examination of Antineoplastic Potential

The quinoline scaffold is a key feature in many anticancer agents due to its ability to be modified to target various molecular pathways involved in cancer progression. ekb.egarabjchem.org